(R)-1-Azido-4-(methylsulfinyl)-butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

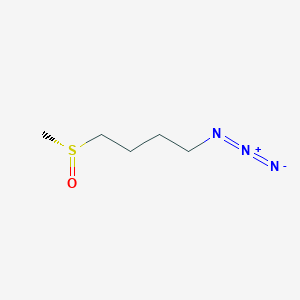

“®-1-Azido-4-(methylsulfinyl)-butane” likely contains an azido group (-N3), a methylsulfinyl group (CH3-SO-), and a butane backbone. The “R” indicates the configuration of the chiral center at the sulfur atom .

Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups on the butane backbone. The “R” configuration at the sulfur atom would also affect the 3D structure .Chemical Reactions Analysis

The azido group is known to participate in click reactions, and the sulfinyl group can be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of an azido group might make the compound reactive, and the sulfinyl group could affect its polarity .Scientific Research Applications

Synthesis of Heterocycles

Azides, such as 1-azido-4-[®-methylsulfinyl]butane, can be used in the synthesis of various heterocycles . These reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions . The aim is to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Click Chemistry

Organic azides are central to click chemistry, which involves the concise conjugation of two molecules . This chemistry is used in a broad range of scientific areas, including chemical biology and polymer synthesis .

Site-Selective Conjugation

The unique reactivities of α-azido secondary acetamides (α-AzSAs), similar structures to our compound, allow for site-selective conjugation in the presence of other azido moieties, even without steric hindrance . This can be useful in the synthesis of complex molecules .

Multi-Click Modular Hub Strategy

Multi-azides, compounds possessing multiple azido groups, have sparked interest in click scaffolds of multicomponent integration . Multi-azides could serve as functionalized element-block materials such as cross-linking, energetic, and Janus-type polymers in polymer chemistry .

Hypervalent Iodine-Mediated Azidation Reactions

Hypervalent iodine compounds have a wide range of applications in organic chemistry, for example, as mild, nontoxic, and selective reagents for various chemical transformations . Azidation reactions promoted by hypervalent iodine reagents are included in these transformations .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-azido-4-[(R)-methylsulfinyl]butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBWZMZIFFMINE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@@](=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Azido-4-(methylsulfinyl)-butane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)